molecular formula C19H15F3N4O3 B1253701 (R)-tosufloxacin

(R)-tosufloxacin

Numéro de catalogue B1253701
Poids moléculaire: 404.3 g/mol
Clé InChI: WUWFMDMBOJLQIV-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-tosufloxacin is a 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid that is the (R)-enantiomer of tosufloxacin. It is a conjugate base of a (R)-tosufloxacin(1+). It is an enantiomer of a (S)-tosufloxacin.

Applications De Recherche Scientifique

1. Treatment Challenges in Specific Infections

(R)-tosufloxacin, a fluoroquinolone, has been used for treating pneumonia but presents challenges when lung tuberculosis is a possibility. A study highlighted a case where initial improvement with tosufloxacin led to misdiagnosis, delaying appropriate tuberculosis treatment (Fujishima et al., 2019).

2. Antibacterial Activity and Approval for Various Infections

Tosufloxacin tosilate, approved for respiratory, urinary tract, hepatobiliary, and gastrointestinal infections, has expanded its indications over the years. Its safety and pharmacokinetics were extensively studied, leading to its widespread use by physicians (Niki, 2002).

3. Emergence of Resistant Strains

The approval of (R)-tosufloxacin granules for children in Japan to treat drug-resistant bacterial infections has been followed by the emergence of quinolone-resistant Streptococcus pneumoniae strains. This underscores the need for careful monitoring and appropriate use of fluoroquinolones (Takeuchi et al., 2017).

4. Effectiveness in Preventing Secondary Infections

In patients with hematological malignancies, tosufloxacin tosilate was evaluated for its effectiveness in preventing secondary infections, demonstrating its potential in specific patient populations (Sawada et al., 2012).

5. Superior Antimicrobial Activity

A study highlighted tosufloxacin's superior antimicrobial activity against various pathogens, such as Salmonella, E. coli, and Pseudomonas pseudomallei, indicating its potential as a treatment option in the tropics (Srimuang et al., 2012).

6. Pharmacokinetic Analysis

Pharmacokinetic analysis of tosufloxacin, including determination in human plasma, has been conducted to understand its behavior in the human body, which is crucial for optimizing its therapeutic use (Shiqian, 2010).

7. Interactions with Proteins

Studies have investigated the interaction between tosufloxacin and proteins like bovine serum albumin. These interactions are significant for understanding the drug's pharmacodynamics and potential side effects (Deng & Liu, 2012).

8. Drug Formulation and Solubility Improvement

Research on improving the solubility and dissolution properties of tosufloxacin, such as through the preparation of inclusion complexes, is critical for enhancing its efficacy and bioavailability (Sun et al., 2019).

9. Application in Medical Devices

Tosufloxacin's application extends to medical devices, such as its use in modified urinary catheters to enhance antimicrobial activity and reduce the risk of infection (Kowalczuk et al., 2015).

Propriétés

Nom du produit

(R)-tosufloxacin

Formule moléculaire

C19H15F3N4O3

Poids moléculaire

404.3 g/mol

Nom IUPAC

7-[(3R)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m1/s1

Clé InChI

WUWFMDMBOJLQIV-SNVBAGLBSA-N

SMILES isomérique

C1CN(C[C@@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

SMILES canonique

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tosufloxacin
Reactant of Route 2
Reactant of Route 2
(R)-tosufloxacin
Reactant of Route 3
Reactant of Route 3
(R)-tosufloxacin
Reactant of Route 4
(R)-tosufloxacin
Reactant of Route 5
Reactant of Route 5
(R)-tosufloxacin
Reactant of Route 6
(R)-tosufloxacin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.